2-(Pyridin-4-yl)nicotinonitrile
Overview
Description
2-(Pyridin-4-yl)nicotinonitrile is a chemical compound with the molecular formula C₁₂H₈N₄ It is a derivative of nicotinonitrile, where a pyridine ring is attached to the fourth position of the nicotinonitrile structure
Synthetic Routes and Reaction Conditions:
From Pyridine Derivatives: One common synthetic route involves the reaction of pyridine-4-carboxylic acid with cyanogen bromide in the presence of a suitable catalyst.
From Nicotinonitrile: Another method involves the substitution reaction of nicotinonitrile with pyridine-4-boronic acid under palladium-catalyzed conditions.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 2-(Pyridin-4-yl)nicotinamide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Using nucleophiles like sodium cyanide or ammonia under suitable conditions.
Major Products Formed:
Oxidation Products: Pyridine-4-carboxylic acid derivatives.
Reduction Products: 2-(Pyridin-4-yl)nicotinamide.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
2-(Pyridin-4-yl)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
2-(Pyridin-4-yl)nicotinonitrile is compared with other similar compounds, such as 2-(Pyridin-3-yl)nicotinonitrile and 2-(Pyridin-2-yl)nicotinonitrile. These compounds differ in the position of the pyridine ring, which affects their chemical properties and biological activities. The uniqueness of this compound lies in its specific structural features and the resulting biological and chemical behavior.
Comparison with Similar Compounds
2-(Pyridin-3-yl)nicotinonitrile
2-(Pyridin-2-yl)nicotinonitrile
2-(Pyridin-4-yl)acetonitrile
2-(Pyridin-4-yl)acetic acid
This comprehensive overview provides a detailed understanding of 2-(Pyridin-4-yl)nicotinonitrile, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-pyridin-4-ylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3/c12-8-10-2-1-5-14-11(10)9-3-6-13-7-4-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRDNZLSKMYCQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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